2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound features a tert-butyl group attached to one of the phenyl rings and a carboxylic acid group on the other. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, or the Stille coupling.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale coupling reactions followed by functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the biphenyl core can engage in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Biphenyl-2-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-tert-Butylphenylacetic acid: Contains a different arrangement of functional groups, leading to distinct reactivity and applications.
Uniqueness
2-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of the tert-butyl group and the carboxylic acid group on the biphenyl scaffold. This combination imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-tert-butyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-13(12-8-5-4-6-9-12)10-7-11-14(15)16(18)19/h4-11H,1-3H3,(H,18,19) |
InChI Key |
VIAIFRLMMCIZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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